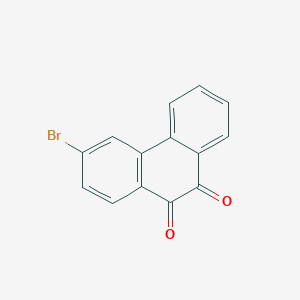

![molecular formula C14H13N3O2 B181885 4-amino-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide CAS No. 50366-22-8](/img/structure/B181885.png)

4-amino-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

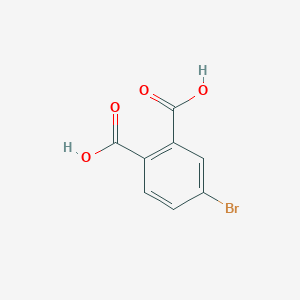

説明

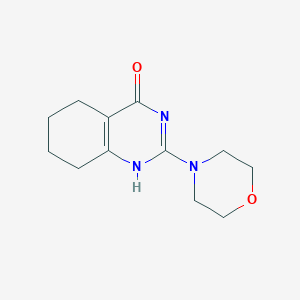

4-amino-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide, commonly known as isoniazid, is a synthetic compound used as a first-line treatment for tuberculosis. It was first synthesized in 1951 by the pharmaceutical company Roche. Isoniazid has been widely used for over 60 years and has been proven to be effective in the treatment of tuberculosis.

作用機序

The mechanism of action of isoniazid is based on its ability to inhibit the synthesis of mycolic acid. Mycolic acid is a key component of the cell wall of Mycobacterium tuberculosis, and its inhibition leads to the death of the bacteria. Isoniazid is activated by the enzyme KatG in Mycobacterium tuberculosis, which converts it into its active form. The active form of isoniazid then binds to the enzyme InhA, which is involved in the synthesis of mycolic acid. This binding inhibits the activity of InhA, which leads to the inhibition of mycolic acid synthesis.

Biochemical and Physiological Effects:

Isoniazid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme catalase-peroxidase, which is involved in the detoxification of reactive oxygen species. This inhibition leads to an accumulation of reactive oxygen species, which can damage the cell membrane and lead to cell death. Isoniazid has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition can lead to an increase in the levels of these neurotransmitters, which can affect mood and behavior.

実験室実験の利点と制限

Isoniazid has a number of advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize and can be produced on a large scale. Another advantage is that it has a well-established mechanism of action, which makes it a useful tool for studying the inhibition of mycolic acid synthesis. However, one limitation is that isoniazid has a narrow spectrum of activity and is only effective against Mycobacterium tuberculosis. Another limitation is that isoniazid has a relatively short half-life, which means that it needs to be administered frequently in order to maintain therapeutic levels.

将来の方向性

There are a number of future directions for research on isoniazid. One area of research is the development of new drugs that can overcome the limitations of isoniazid, such as its narrow spectrum of activity and short half-life. Another area of research is the identification of new targets for the inhibition of mycolic acid synthesis, which could lead to the development of new drugs with different mechanisms of action. Additionally, research could focus on the development of new diagnostic tools for tuberculosis, which could improve the accuracy and speed of diagnosis and treatment.

合成法

The synthesis of isoniazid involves the reaction between isonicotinic acid and hydrazine. The reaction results in the formation of isonicotinic acid hydrazide, which is then treated with formaldehyde and hydrochloric acid to produce isoniazid. The synthesis of isoniazid is a relatively simple process and can be carried out on a large scale.

科学的研究の応用

Isoniazid has been extensively studied for its therapeutic effects on tuberculosis. It is a prodrug that is activated by the enzyme KatG in Mycobacterium tuberculosis. Once activated, isoniazid inhibits the synthesis of mycolic acid, a key component of the cell wall of Mycobacterium tuberculosis. This inhibition leads to the death of the bacteria.

特性

CAS番号 |

50366-22-8 |

|---|---|

製品名 |

4-amino-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide |

分子式 |

C14H13N3O2 |

分子量 |

255.27 g/mol |

IUPAC名 |

4-amino-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C14H13N3O2/c15-12-7-5-10(6-8-12)14(19)17-16-9-11-3-1-2-4-13(11)18/h1-9,18H,15H2,(H,17,19)/b16-9+ |

InChIキー |

KWYNTNZPMNOPLX-LUAWRHEFSA-N |

異性体SMILES |

C1=C/C(=C/NNC(=O)C2=CC=C(C=C2)N)/C(=O)C=C1 |

SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)N)O |

正規SMILES |

C1=CC(=CNNC(=O)C2=CC=C(C=C2)N)C(=O)C=C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4aR,6S,7R,8R,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B181814.png)

![{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid](/img/structure/B181819.png)

![2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B181823.png)

![3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B181825.png)